molecular formula C11H13ClO2 B7901703 5-Methyl-2-n-propoxybenzoyl chloride

5-Methyl-2-n-propoxybenzoyl chloride

Cat. No.: B7901703
M. Wt: 212.67 g/mol
InChI Key: RXTZLSXLVJXDAV-UHFFFAOYSA-N
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Description

5-Methyl-2-n-propoxybenzoyl chloride: is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a propoxy group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-n-propoxybenzoyl chloride typically involves the reaction of 5-methyl-2-n-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

5-Methyl-2-n-propoxybenzoic acid+SOCl25-Methyl-2-n-propoxybenzoyl chloride+SO2+HCl\text{5-Methyl-2-n-propoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methyl-2-n-propoxybenzoic acid+SOCl2​→5-Methyl-2-n-propoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-Methyl-2-n-propoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    5-Methyl-2-n-propoxybenzoic acid: from hydrolysis.

    5-Methyl-2-n-propoxybenzyl alcohol: from reduction.

Scientific Research Applications

Chemistry: 5-Methyl-2-n-propoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.

Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity and can be explored for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-n-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

    Benzoyl chloride: The parent compound with no substituents on the benzene ring.

    4-Methylbenzoyl chloride: A derivative with a methyl group at the 4-position.

    2-Methoxybenzoyl chloride: A derivative with a methoxy group at the 2-position.

Uniqueness: 5-Methyl-2-n-propoxybenzoyl chloride is unique due to the presence of both a methyl group and a propoxy group on the benzene ring. This substitution pattern can influence the compound’s reactivity and the properties of its derivatives. The combination of these substituents can lead to unique chemical and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-2-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTZLSXLVJXDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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